molecular formula C8H17ClN2O B1451335 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride CAS No. 98998-32-4

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

Cat. No. B1451335
CAS RN: 98998-32-4
M. Wt: 192.68 g/mol
InChI Key: OELBRVNZGVZXGS-UHFFFAOYSA-N
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Description

“2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . It is also known by its synonyms “2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE HCL” and "2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE HYDROCHLORIDE" .


Molecular Structure Analysis

The molecular structure of “2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylamino group and an ethanone group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its structure, density, melting point, boiling point, and other characteristics. For “2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride”, the molecular formula is C8H17ClN2O and the molecular weight is 192.69 . Other specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride and its derivatives have been investigated for their synthesis under microwave irradiation and subsequent application in antibacterial activity studies. For instance, the microwave-assisted synthesis of certain piperidine-containing pyrimidine imines and thiazolidinones from 1-(4-(4-piperidin-1-yl)phenyl)ethanone has been reported, with these compounds demonstrating antibacterial activity upon screening. The structural establishment of these new compounds was confirmed through spectral data, highlighting the role of this chemical precursor in facilitating the development of antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Application in Organic Synthesis

Another domain of application is in organic synthesis, where the chemical has been used as a building block for the creation of novel compounds with potential biological activities. The One-Pot Biginelli Synthesis showcases the utility of derivatives in synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, employing a simple and efficient method that yields compounds of interest in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Spectroscopic Characterization and Cytotoxic Studies

The compound's utility extends to spectroscopic characterization and cytotoxic studies, as seen in the synthesis and characterization of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. This work not only provided a detailed characterization using spectroscopic techniques but also explored the cytotoxic potential of the synthesized compound, offering insights into its pharmacokinetics and potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Novel Derivatives and Antimicrobial Activity

Research into novel derivatives of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride for antimicrobial applications is ongoing. The synthesis, spectral analysis, in vitro microbiological evaluation, and molecular docking studies of novel 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives highlight this compound's versatility in generating new molecules with promising antimicrobial properties (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

properties

IUPAC Name

2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELBRVNZGVZXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659474
Record name 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

CAS RN

1176419-66-1, 98998-32-4
Record name Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98998-32-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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